7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline

Medicinal Chemistry MTP Inhibition ApoB Secretion

This 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 186390-62-5) is the critical intermediate (Compound V) in Pfizer's patented route to MTP/ApoB secretion inhibitors. The 7-Br enables Pd-catalyzed cross-coupling; the 6-NO2 reduces to an amine for amidation or sulfonylation—orthogonal handles unmatched by mono-substituted analogs. SAR studies confirm 7-substitution is essential for OX1 receptor antagonism (nanomolar potency), while the 6-nitro pattern provides a secondary diversification site. N-Boc protection and scalable nitration protocols (validated at 115 g) are available. Generic 6-bromo or non-nitrated alternatives are not functionally equivalent and will not yield the correct intermediate for the published route.

Molecular Formula C9H9BrN2O2
Molecular Weight 257.08 g/mol
CAS No. 186390-62-5
Cat. No. B3034541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline
CAS186390-62-5
Molecular FormulaC9H9BrN2O2
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Br
InChIInChI=1S/C9H9BrN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2
InChIKeyMLIZUKAIRKGUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 186390-62-5): Sourcing Guide for Heterocyclic Building Blocks


7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 186390-62-5) is a disubstituted tetrahydroisoquinoline (THIQ) heterocyclic building block bearing a bromine atom at the 7-position and a nitro group at the 6-position [1]. The compound has a molecular weight of 257.08 g/mol and molecular formula C9H9BrN2O2 . As a member of the THIQ scaffold family—a privileged structure found in numerous natural products and FDA-approved therapeutics—this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical development . Its orthogonal reactive handles (Br for cross-coupling; NO2 for reduction to amine) enable sequential derivatization strategies that are valuable for library synthesis and lead optimization campaigns.

Why 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic THIQ Analogs


Generic substitution among tetrahydroisoquinoline building blocks is frequently attempted but often fails due to the critical interplay between substitution pattern and biological or synthetic outcome. The 7-position of the THIQ scaffold has been explicitly identified as a key determinant for potent antagonism of the orexin 1 (OX1) receptor, with 7-substituted THIQs displaying nanomolar potency (Ke = 23.7 nM) whereas 6-substituted analogs are generally inactive [1]. Additionally, structure-activity relationship (SAR) studies on 7-substituted THIQs targeting phenylethanolamine N-methyltransferase (PNMT) demonstrate that the nature of the 7-substituent profoundly modulates both inhibitory potency and selectivity versus the α2-adrenoceptor, with the rank order of selectivity being 7-aminosulfonyl > 7-nitro > 7-bromo derivatives [2]. Therefore, a compound lacking the 7-bromo-6-nitro substitution pattern is not a functionally equivalent alternative for applications that depend on this precise electronic and steric configuration, nor for synthetic routes that require orthogonal derivatization at these specific positions.

Quantitative Differentiation Evidence for 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 186390-62-5) vs. Closest Analogs


Pfizer Patent-Embedded Intermediate: Validated Synthetic Route to MTP/ApoB Inhibitors

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline is explicitly identified as intermediate (V) in a patented Pfizer synthetic route leading to biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives that function as inhibitors of microsomal triglyceride transfer protein (MTP) and/or apolipoprotein B (ApoB) secretion [1]. The compound serves as the critical nitrated intermediate obtained from 7-bromo-1,2,3,4-tetrahydroisoquinoline (IV) via nitration with KNO3/H2SO4, and is subsequently converted to the N-Boc derivative (VI) for further elaboration [1]. In contrast, the un-nitrated analog 7-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6) lacks the synthetic handle required for downstream amine introduction and has been reported primarily for alternative applications such as AKR1C3 inhibitor synthesis .

Medicinal Chemistry MTP Inhibition ApoB Secretion Patent Synthesis

Dual Reactive Handles: Orthogonal Functionalization vs. Mono-Substituted Analogs

7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline contains two orthogonal reactive handles that enable sequential derivatization strategies not possible with mono-substituted analogs. The bromine atom at the 7-position can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group at the 6-position can be reduced to a primary amine (using H2/Pd or other reducing agents) for subsequent amidation, reductive amination, or sulfonylation . In contrast, 6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 174648-98-7, molecular weight 178.19 g/mol) lacks the bromine handle for cross-coupling, while 7-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6, molecular weight 212.09 g/mol) lacks the nitro group for amine introduction [1]. This dual functionality permits library synthesis via diversification at two distinct positions without requiring additional functional group manipulations.

Organic Synthesis Building Blocks Cross-Coupling Sequential Derivatization

7-Position Substitution Confers OX1 Receptor Antagonism Not Observed with 6-Substituted Analogs

A systematic structure-activity relationship study of THIQ-based orexin 1 (OX1) receptor antagonists revealed that 7-substituted THIQs exhibit potent OX1 antagonism (representative compound 10c: Ke = 23.7 nM), whereas 6-substituted analogs (with no 7-substituents) are generally inactive at the OX1 receptor [1]. The 7-position was identified as critical for OX1 antagonism, and while the target compound 7-bromo-6-nitro-THIQ was not directly evaluated in this study, its 7-substitution pattern aligns with the class of potent OX1 antagonists. Notably, several 6-amino compounds bearing ester groups showed only modest potency (26a: Ke = 427 nM), an 18-fold lower potency than the 7-substituted lead [1].

Orexin Receptor GPCR Pharmacology Addiction Biology Structure-Activity Relationship

Electron-Withdrawing 7-Substituent Enhances PNMT Selectivity Over α2-Adrenoceptor

Comparative structure-activity relationship studies on 7-substituted THIQs as phenylethanolamine N-methyltransferase (PNMT) inhibitors demonstrate that the nature of the 7-substituent critically influences selectivity between PNMT inhibition and α2-adrenoceptor binding. The rank order of selectivity (PNMT vs. α2-adrenoceptor) for 3-alkyl-7-substituted THIQs was established as: 3-alkyl-7-aminosulfonyl ≈ 3-alkyl-7-N-trifluoroethylaminosulfonyl > 3-alkyl-7-nitro > 3-alkyl-7-bromo [1]. Electrostatic interaction differences at the two binding sites were identified as the likely basis for this selectivity, with THIQs bearing nonlipophilic electron-withdrawing groups at the 7-position showing favorable selectivity profiles [2].

PNMT Inhibition Adrenergic Pharmacology CNS Drug Discovery Selectivity Profiling

Halogen Substituent Comparison: 7-Bromo vs. 7-Chloro and 7-Fluoro Analogs in Synthetic Utility

Among the 7-halo-6-nitro-THIQ analogs, the 7-bromo derivative (CAS 186390-62-5, MW 257.08) offers distinct advantages for transition metal-catalyzed cross-coupling reactions compared to its chloro and fluoro counterparts. The C-Br bond has lower bond dissociation energy (BDE) than C-Cl and C-F bonds, enabling milder cross-coupling conditions (lower temperatures, shorter reaction times) and often higher yields in Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed transformations . The 7-chloro analog (CAS 1259326-51-6, MW 212.63) is less reactive toward oxidative addition, while the 7-fluoro analog (CAS 912878-83-2, MW 196.18) is essentially inert under standard cross-coupling conditions and serves a different synthetic role as a metabolically stable fluorine-containing fragment [1]. This differential reactivity allows researchers to select the optimal halogen based on the intended transformation.

Cross-Coupling Chemistry Halogen Reactivity Building Block Selection Synthetic Methodology

Documented N-Boc Protection Protocol: Validated Scale-Up to 118 g Yield

A validated N-Boc protection procedure for 7-bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline is documented with detailed experimental parameters, demonstrating reproducibility at multi-gram scale. In this protocol, 115 g (0.447 mol) of the target compound was reacted with di-tert-butyl dicarbonate (97.5 g, 0.447 mol) and triethylamine (45.2 g, 0.447 mol) in dioxane/water at ambient temperature for 1.5 hours, yielding 118 g of the N-Boc derivative tert-butyl 7-bromo-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate [1]. The product was characterized by ¹H NMR (250 MHz, DMSO): δ 7.89 (s, 1H), 7.81 (s, 1H), 4.58 (s, 2H), 3.56 (t, 2H), 2.81 (t, 2H), 1.42 (s, 9H) [1].

Process Chemistry Scale-Up Synthesis Boc Protection Reproducibility

Recommended Application Scenarios for 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 186390-62-5)


Synthesis of MTP/ApoB Inhibitors Following the Pfizer Patent Route

Researchers developing microsomal triglyceride transfer protein (MTP) or apolipoprotein B (ApoB) secretion inhibitors should procure this compound as intermediate (V) in the patented Pfizer synthetic route [1]. The validated sequence proceeds from 7-bromo-1,2,3,4-tetrahydroisoquinoline through nitration to this compound, followed by N-Boc protection, nitro reduction, and amide coupling to yield the target biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives [1]. Substitution with the non-nitrated analog 7-bromo-1,2,3,4-tetrahydroisoquinoline (CAS 17680-55-6) will not yield the correct intermediate for this route.

Library Synthesis via Orthogonal Diversification at 6- and 7-Positions

Medicinal chemistry groups building THIQ-based compound libraries should utilize this dual-functional building block to maximize synthetic efficiency. The 7-bromo group enables Pd-catalyzed cross-coupling for introduction of aryl, heteroaryl, or amine diversity elements, while the 6-nitro group can be independently reduced to an amine for subsequent amidation, sulfonylation, or reductive amination [1]. This orthogonal reactivity allows parallel or sequential diversification without additional functional group interconversions, reducing the number of synthetic steps and intermediates required compared to mono-substituted analogs .

SAR Exploration of 7-Substituted THIQs for OX1 Receptor Antagonism

Investigators exploring orexin 1 (OX1) receptor pharmacology or developing addiction therapeutics should consider this compound as a starting point for SAR studies. Systematic evaluation of THIQ-based antagonists has demonstrated that 7-substitution is essential for OX1 antagonism (Ke = 23.7 nM for lead 7-substituted THIQs), while 6-substituted analogs without 7-substituents are generally inactive [1]. The 7-bromo-6-nitro substitution pattern provides a platform for further elaboration of 7-substituted THIQs while maintaining the 6-nitro group as a potential secondary diversification site.

Process Development and Scale-Up with Validated N-Boc Protection Protocol

CROs and process chemistry teams requiring multi-gram quantities of protected THIQ intermediates can rely on the documented N-Boc protection protocol for this compound, which has been validated at the 115 g scale with full characterization data [1]. The procedure yields 118 g of tert-butyl 7-bromo-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate and includes complete ¹H NMR assignment for quality control purposes, reducing method development time and providing benchmark expectations for yield and purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.